5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid
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Overview
Description
5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene core with a sulfonic acid group, an oxo group, and a hydrazinylidene linkage to a 4-iodophenyl group. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-iodoaniline with hydrazine to form 4-iodophenylhydrazine. This intermediate is then reacted with 6-oxo-5,6-dihydronaphthalene-2-sulfonic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene group or the sulfonic acid group.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Iodophenyl)hydrazinylidene]methylthiophene-2-carbaldehyde
- 5-[(4-Iodophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, 5-[2-(4-Iodophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid stands out due to its naphthalene core and sulfonic acid group, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics .
Properties
CAS No. |
62936-60-1 |
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Molecular Formula |
C16H11IN2O4S |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-iodophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H11IN2O4S/c17-11-2-4-12(5-3-11)18-19-16-14-7-6-13(24(21,22)23)9-10(14)1-8-15(16)20/h1-9,20H,(H,21,22,23) |
InChI Key |
UJLLBXJHTQEBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)I |
Origin of Product |
United States |
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